molecular formula C17H24O2 B081963 Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- CAS No. 13746-56-0

Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-

Cat. No. B081963
CAS RN: 13746-56-0
M. Wt: 260.4 g/mol
InChI Key: FDPFKODSGDDVCR-KOHRXURCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is not fully understood. However, studies have suggested that it may work by inhibiting the production of certain inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anti-tumor activity in certain cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its high purity and stability. This makes it an ideal compound for use in various assays and experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain studies.

Future Directions

There are various future directions for research related to Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-. One area of interest is in the development of new anti-inflammatory and analgesic agents based on the structure of this compound. Another area of interest is in the development of new anti-cancer agents based on the anti-tumor activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is a chemical compound with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.

Synthesis Methods

The synthesis of Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- involves the reaction of 2-methoxy-4-(trifluoromethyl)phenol with (1R,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylmagnesium bromide. This reaction results in the formation of the desired compound in good yield and purity.

Scientific Research Applications

Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as an anti-inflammatory agent. It has also been studied for its potential use as an analgesic and anti-cancer agent.

properties

CAS RN

13746-56-0

Product Name

Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-methoxy-4-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol

InChI

InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-14(18)15(9-11)19-4/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1

InChI Key

FDPFKODSGDDVCR-KOHRXURCSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)O)OC

SMILES

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)O)OC)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)O)OC)C)C

Other CAS RN

13746-56-0

synonyms

(exo)-2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol

Origin of Product

United States

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